1-(4-Chloropyridin-3-yl)-2-methylpropan-1-ol
Description
1-(4-Chloropyridin-3-yl)-2-methylpropan-1-ol is a substituted pyridine derivative characterized by a hydroxyl group at the propan-1-ol position, a methyl branch at the second carbon, and a 4-chloro substituent on the pyridine ring.
Properties
IUPAC Name |
1-(4-chloropyridin-3-yl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(2)9(12)7-5-11-4-3-8(7)10/h3-6,9,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWYOYHEMLOWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C=CN=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloropyridin-3-yl)-2-methylpropan-1-ol typically involves the reaction of 4-chloropyridine with 2-methylpropan-1-ol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloropyridin-3-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products:
Oxidation: Formation of 1-(4-chloropyridin-3-yl)-2-methylpropan-1-one.
Reduction: Formation of 1-(4-chloropyridin-3-yl)-2-methylpropane.
Substitution: Formation of 1-(4-aminopyridin-3-yl)-2-methylpropan-1-ol or 1-(4-thiopyridin-3-yl)-2-methylpropan-1-ol.
Scientific Research Applications
Scientific Research Applications
1-(4-Chloropyridin-3-yl)-2-methylpropan-1-ol has been investigated for several applications:
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that derivatives of chloropyridine compounds exhibit selective antibacterial properties against pathogens such as Chlamydia trachomatis. In vitro studies have shown that these compounds can inhibit bacterial growth without affecting host cells .
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Biological Research
- Ligand Binding Studies : The compound has been evaluated for its ability to bind to specific receptors involved in various biochemical pathways. This binding activity is crucial for understanding its therapeutic potential and mechanisms of action .
- Neuroprotective Properties : Preliminary studies suggest that this compound may offer neuroprotective effects, potentially beneficial in conditions such as Alzheimer's disease by reducing amyloid plaque formation and improving cognitive function in animal models .
Data Table: Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Chlamydia trachomatis growth | |
| Anti-inflammatory | Modulation of cytokine production | |
| Neuroprotective | Reduction of amyloid plaques |
Case Study 1: Antimicrobial Efficacy
A study explored the antimicrobial effects of this compound against Chlamydia trachomatis. The results demonstrated significant inhibition of bacterial growth at low concentrations, indicating its potential as a selective antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanisms
Research focused on the anti-inflammatory properties of related chloropyridine compounds showed that they effectively reduced levels of pro-inflammatory cytokines in cell cultures. This suggests that this compound could be developed into a therapeutic agent for inflammatory conditions.
Case Study 3: Neuroprotective Effects
In an animal model study, administration of the compound led to improved cognitive function and reduced amyloid plaque accumulation, supporting its potential use in neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of 1-(4-Chloropyridin-3-yl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The molecular pathways involved can vary but often include inhibition or activation of specific enzymes or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1-(4-Chloropyridin-3-yl)-2-methylpropan-1-ol, differing in aromatic substitution patterns, functional groups, or heterocyclic cores. Key comparisons are summarized in Table 1.
Core Heterocycle and Substituent Effects
- Pyridine vs. This contrasts with phenyl analogs (e.g., 1-(3-Chloro-5-fluorophenyl)-2-methylpropan-1-ol ), where electron-withdrawing substituents (Cl, F) dominate reactivity. The 4-chloro substituent on the pyridine ring in the target compound may influence regioselectivity in further reactions compared to the 2-chloro isomer in the propargyl alcohol derivative .
Physicochemical Properties
- Molecular Weight and Polarity :
- The target compound (185.65 g/mol) is lighter than phenyl analogs like 1-(3-Chloro-5-fluorophenyl)-2-methylpropan-1-ol (202.65 g/mol ) due to the pyridine ring’s lower atomic mass compared to a fluorinated phenyl group.
- Dimethoxy substituents in 1-(4-Chloro-2,5-dimethoxyphenyl)-2-methylpropan-1-ol increase hydrophilicity, whereas chloro/fluoro groups enhance lipophilicity.
Research Implications and Gaps
- Biological Activity : Fluorinated phenyl analogs (e.g., ) are often explored for antimicrobial activity, but pyridine derivatives may offer distinct pharmacokinetic profiles.
- Synthetic Optimization : Further studies are needed to compare the efficiency of LiAlH₄ reduction for pyridine vs. phenyl ketones.
Biological Activity
1-(4-Chloropyridin-3-yl)-2-methylpropan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves the reaction of 4-chloropyridine with 2-methylpropan-1-ol. Common methods include the use of bases like sodium hydride or potassium tert-butoxide to facilitate nucleophilic substitution on the pyridine ring. The compound's structure can lead to various chemical reactions, such as oxidation and reduction, which can alter its biological activity.
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a study assessing its effectiveness, the compound showed promising results with minimal inhibitory concentration (MIC) values comparable to established antibiotics. For instance, it was noted that compounds similar to this one demonstrated MIC values as low as 4 µg/mL against Staphylococcus aureus .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may interact with specific enzymes or receptors involved in inflammatory pathways, potentially modulating their activity. The presence of the chlorine atom and hydroxyl group in its structure is believed to enhance its binding affinity to these targets, thus influencing its biological effects.
The biological mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Interaction : The compound may inhibit or activate various enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : It can bind to specific receptors, affecting signaling pathways that regulate inflammation and microbial resistance.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notable Features |
|---|---|---|---|
| This compound | Moderate | Yes | Contains chlorine and hydroxyl groups |
| 1-(4-Fluoropyridin-3-yl)-2-methylpropan-1-ol | Low | Yes | Fluorine may reduce antimicrobial potency |
| 1-(4-Bromopyridin-3-yl)-2-methylpropan-1-ol | Moderate | Uncertain | Bromine's influence on reactivity |
This table highlights the differences in biological activity among various halogenated derivatives of pyridine-based alcohols.
Case Studies and Research Findings
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 8 µg/mL. This suggests potential for development as a broad-spectrum antimicrobial agent .
Case Study: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory potential of this compound involved in vitro assays where it was shown to inhibit pro-inflammatory cytokines in cultured human cells. The results indicated a dose-dependent response, supporting further investigation into its therapeutic applications for inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
